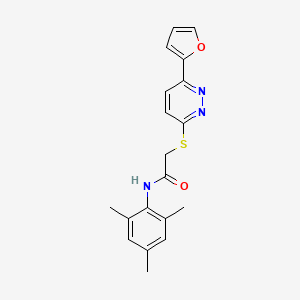

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide

Description

Properties

IUPAC Name |

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-12-9-13(2)19(14(3)10-12)20-17(23)11-25-18-7-6-15(21-22-18)16-5-4-8-24-16/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQPQYIZNIFOMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Formation of the Pyridazine Ring: The pyridazine ring is often synthesized via the condensation of hydrazines with 1,4-diketones or α,β-unsaturated carbonyl compounds.

Thioether Formation: The thioether linkage is formed by reacting the furan and pyridazine intermediates with a suitable thiol reagent under basic conditions.

Amidation: The final step involves the reaction of the thioether intermediate with mesitylacetamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazines or other reduced derivatives.

Substitution: The thioether linkage can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Reduced pyridazine derivatives.

Substitution: Substituted thioether derivatives.

Scientific Research Applications

Research indicates that 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide exhibits potential antimicrobial and anticancer properties. Various studies have explored its mechanism of action, which may involve inhibition of specific enzymes or pathways critical for pathogen survival or cancer cell proliferation.

Case Studies

- Antimicrobial Activity : A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.

- Anticancer Properties : Research has indicated that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

Scientific Research Applications

The compound has several applications across different scientific domains:

- Medicinal Chemistry : Used as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.

- Biological Research : Investigated for its role in targeting specific biological pathways relevant to disease processes.

- Material Science : Explored for developing new materials with tailored properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes.

Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

N-Mesityl-2-((6-(4-Methyl-2-(Pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

This analogue replaces the furan-2-yl group with a 4-methyl-2-(pyridin-3-yl)thiazol-5-yl substituent (Fig. 1). However, the increased molecular weight (MW: ~470 g/mol vs. ~410 g/mol for the furan analogue) may reduce solubility in aqueous media .

| Property | 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide | N-Mesityl-2-((6-(4-Methyl-2-(Pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide |

|---|---|---|

| Core Structure | Pyridazine | Pyridazine |

| 6-Position Substituent | Furan-2-yl | 4-Methyl-2-(pyridin-3-yl)thiazol-5-yl |

| Key Functional Groups | Thioether, N-mesitylacetamide | Thioether, N-mesitylacetamide, thiazole, pyridine |

| Molecular Weight (g/mol) | ~410 (estimated) | ~470 (estimated) |

4-(Furan-2-yl)-6-(1,2,3,4-Tetrahydronaphthalen-6-yl)-2-(2',3',4',6'-Tetra-O-acetyl-β-D-galactopyranosylthio)pyridine-3-carbonitrile

The galactopyranosyl group introduces significant hydrophilicity (evidenced by IR peaks at 1,754 cm⁻¹ for C=O and 1,239 cm⁻¹ for C-O), contrasting with the lipophilic mesityl group in the target compound. The tetrahydronaphthalenyl moiety may confer improved membrane permeability compared to the simpler furan system .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The target compound’s thioether and acetamide groups are expected to show peaks near 2,500–2,600 cm⁻¹ (S-H/C-S) and 1,650–1,750 cm⁻¹ (C=O), respectively. By comparison, the acetylated galactose in Compound 3d produces strong C=O stretches at 1,754 cm⁻¹ .

- Solubility: The mesityl group likely reduces aqueous solubility relative to the galactopyranosyl-substituted analogue (3d), which benefits from polar sugar-derived hydroxyl and acetyl groups .

Biological Activity

The compound 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-mesitylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound features a furan ring, a pyridazine moiety, and an acetamide functional group. The presence of sulfur in the thioether linkage adds to its chemical diversity, which may influence its biological interactions.

Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O2S |

| Molecular Weight | 320.37 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing furan and pyridazine rings have been tested against various cancer cell lines, demonstrating promising results:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).

- Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.

In a comparative study, compounds with furan-pyridazine structures showed IC50 values indicating effective inhibition of cell proliferation:

| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |

|---|---|---|---|

| Compound 1 | 6.75 ± 0.19 | 5.13 ± 0.97 | 4.01 ± 0.95 |

| Compound 2 | 3.11 ± 0.26 | 7.02 ± 3.25 | 1.73 ± 0.01 |

These results suggest that the compound may inhibit tumor growth effectively while maintaining lower toxicity levels on normal cells.

The proposed mechanism of action for compounds similar to This compound includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation pathways.

- DNA Interaction : Studies indicate that such compounds can bind to DNA, particularly in the minor groove, disrupting replication and transcription processes.

- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to antitumor properties, derivatives of this compound have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria:

- Tested Organisms : Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae.

- Testing Method : Broth microdilution method according to CLSI guidelines.

Results indicated that certain derivatives exhibited significant antibacterial effects, which could be beneficial in treating infections alongside their anticancer properties.

Study on Antitumor Efficacy

A study published in Chemotherapy Research evaluated the efficacy of a furan-pyridazine derivative against lung cancer cell lines. The findings revealed:

- Efficacy : High cytotoxicity was observed in A549 cells with an IC50 value of approximately 2 μM.

- Selectivity : The compound demonstrated lower toxicity towards normal lung fibroblast cells (MRC-5), suggesting a favorable therapeutic index.

Study on Antimicrobial Properties

A separate investigation focused on the antimicrobial properties of similar compounds found that:

- Activity Against Bacteria : Certain derivatives showed effective inhibition against Staphylococcus aureus, with MIC values comparable to standard antibiotics.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm furan, pyridazine, and mesityl group connectivity. Aromatic proton signals (δ 7.0–8.5 ppm) and thioether protons (δ 3.5–4.0 ppm) are critical .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion) .

- HPLC-PDA : Assess purity (>95%) and detect byproducts using C18 columns with acetonitrile/water gradients .

How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical?

Advanced Research Question

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations are used to study binding affinities. Key parameters:

- Target Selection : Prioritize enzymes like kinases or GPCRs, where pyridazine-thioacetamides show activity .

- Docking Scores : Focus on hydrogen bonding (furan oxygen with catalytic residues) and hydrophobic interactions (mesityl group) .

- Free Energy Calculations (MM-PBSA) : Validate stability of ligand-receptor complexes .

What strategies resolve contradictory bioactivity data across different assay systems?

Advanced Research Question

Contradictions may arise from assay conditions (pH, serum proteins) or target promiscuity. Mitigation strategies:

- Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across replicates .

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based kinase inhibition) with cell-based viability assays (MTT/XTT) .

- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Advanced Research Question

SAR studies focus on modifying:

- Furan Substituents : Replace furan with thiophene or pyrrole to alter electron density and binding kinetics .

- Mesityl Group : Introduce halogenated or nitro groups to enhance hydrophobic interactions .

- Thioether Linker : Replace sulfur with sulfoxide/sulfone to modulate redox stability .

Validation : Compare IC₅₀ values in enzyme inhibition assays and logP values (via HPLC) to correlate hydrophobicity with activity .

What methodologies assess the compound’s stability under physiological conditions?

Advanced Research Question

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hr and quantify degradation via HPLC .

- Plasma Stability : Monitor parent compound depletion in human plasma (37°C, 1 hr) using LC-MS/MS .

- Light/Thermal Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .

How can researchers address low solubility in aqueous media during in vitro studies?

Basic Research Question

- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200–300 nm) via emulsion-solvent evaporation to enhance bioavailability .

- Prodrug Design : Introduce phosphate or PEG groups to the acetamide moiety .

What are the best practices for validating target engagement in cellular models?

Advanced Research Question

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .

- Silencing/Overexpression : Use CRISPR-Cas9 or siRNA to correlate target expression with activity .

- Biochemical Pull-Down : Affinity chromatography with biotinylated derivatives to isolate target proteins .

How do structural analogs of this compound compare in terms of pharmacokinetic profiles?

Advanced Research Question

Compare analogs via:

- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s) .

- Microsomal Stability : Human liver microsomes (HLM) to predict metabolic clearance .

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (% unbound) .

Key Finding : Pyridazine-thioacetamides with bulky substituents (e.g., mesityl) show improved half-lives due to reduced CYP450 metabolism .

What in silico tools are recommended for toxicity prediction early in development?

Advanced Research Question

- ADMET Prediction : Use SwissADME for bioavailability radar and admetSAR for toxicity endpoints (hERG inhibition, Ames mutagenicity) .

- DEREK Nexus : Identify structural alerts (e.g., thioether-related hepatotoxicity) .

- ProTox-II : Predict LD₅₀ and organ-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.